molecular formula C7H5F3O2 B1299577 2-Methyl-6-(trifluoromethyl)pyran-4-one CAS No. 204516-30-3

2-Methyl-6-(trifluoromethyl)pyran-4-one

Cat. No. B1299577
M. Wt: 178.11 g/mol
InChI Key: XMNCXRKURVVCBP-UHFFFAOYSA-N
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Description

The compound 2-Methyl-6-(trifluoromethyl)pyran-4-one is a fluorinated pyran derivative that has been the subject of various synthetic and chemical property studies. The interest in this compound and its derivatives stems from their potential applications in pharmaceuticals and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of related 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones has been achieved from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines in acetic anhydride with high yield, indicating a potential pathway for the synthesis of 2-Methyl-6-(trifluoromethyl)pyran-4-one derivatives . Additionally, ultrasound-mediated condensation has been utilized for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, suggesting that ultrasound irradiation could be a novel approach for synthesizing similar compounds . Metalation reactions involving 2-Methyl-4H-pyran-4-ones have also been reported, which could be relevant for the functionalization of the 2-Methyl-6-(trifluoromethyl)pyran-4-one core .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectral methods and single-crystal X-ray diffraction analysis. For instance, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate has been determined, providing insights into the planarity and torsion angles within the pyran ring system . These findings could be extrapolated to understand the molecular structure of 2-Methyl-6-(trifluoromethyl)pyran-4-one.

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing 2H-pyran-2-ones with O- and N-nucleophiles has been explored, leading to the synthesis of various substituted pyran derivatives . Moreover, metalated 2-Methyl-4H-pyran-4-ones have been shown to react with alkyl and aralkyl halides or carbonyl compounds, providing a route for alkylated or condensed products . The reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-ones has also been studied, resulting in the formation of triazoles and pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are influenced by their substituents. For example, the photophysical properties of conjugated pyrans have been investigated, revealing solvatochromism and fluorescence intensity changes in different solvents . The crystal structure analysis of a 2-oxo-2H-pyran derivative has provided detailed information on the molecular conformation and planarity . These studies suggest that 2-Methyl-6-(trifluoromethyl)pyran-4-one would exhibit unique properties that could be fine-tuned through chemical modifications.

Future Directions

The future directions for 2-Methyl-6-(trifluoromethyl)pyran-4-one could involve further exploration of its synthesis methods, reactivity, and potential applications. Given its reactivity, it could serve as a useful building block in the synthesis of various other compounds .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNCXRKURVVCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368050
Record name 2-methyl-6-(trifluoromethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)pyran-4-one

CAS RN

204516-30-3
Record name 2-methyl-6-(trifluoromethyl)pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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